molecular formula C13H18O3 B8558174 Ethyl 2-(4-ethyl-3-methoxyphenyl)acetate

Ethyl 2-(4-ethyl-3-methoxyphenyl)acetate

Cat. No.: B8558174
M. Wt: 222.28 g/mol
InChI Key: XHEZSVGUFAWBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethyl-3-methoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a methoxy group at the 3-position and an ethyl group at the 4-position, linked to an ethyl acetate moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The ethyl and methoxy substituents influence its lipophilicity, solubility, and reactivity compared to simpler esters like ethyl acetate .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(4-ethyl-3-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-4-11-7-6-10(8-12(11)15-3)9-13(14)16-5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

XHEZSVGUFAWBOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)OCC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents on Phenyl Ring Molecular Formula Key Differences from Target Compound
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate 3-OCH₃, 4-OH C₁₁H₁₄O₄ Hydroxyl group increases polarity
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate 3-OH, 4-C₂H₅ C₁₂H₁₆O₃ Hydroxyl vs. methoxy alters H-bonding
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl, acetoacetate backbone C₁₂H₁₃ClO₄ Chlorine enhances electrophilicity
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ C₁₀H₁₃NO₃ Amino group enables nucleophilic reactions
Ethyl 2-phenylacetoacetate Phenyl + β-ketoester C₁₂H₁₄O₃ Keto group facilitates enolate formation

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility (Water) LogP (Lipophilicity) Notable Properties
This compound ~280 (estimated) Low 2.5–3.0 High lipophilicity due to ethyl/methoxy
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate >300 Moderate 1.8–2.2 Polar hydroxyl group enhances water solubility
Ethyl 2-(4-chlorophenoxy)acetoacetate 300–310 Insoluble 3.2–3.5 Chlorine increases stability and density
Ethyl 2-phenylacetoacetate 250–260 Low 2.8–3.3 Reactive β-ketoester group

Key Observations :

  • Lipophilicity: The target compound’s ethyl and methoxy groups result in higher logP values compared to hydroxyl-substituted analogues (e.g., ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), making it more suitable for non-aqueous applications .
  • Reactivity: Halogenated derivatives (e.g., 4-chloro) exhibit enhanced electrophilicity, whereas amino-substituted compounds (e.g., 4-NH₂) participate in hydrogen bonding and conjugation .

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